molecular formula C22H33N5O5 B1582413 (Tyr0)-melanocyte-stimulating hormone-release inhibiting factor CAS No. 77133-61-0

(Tyr0)-melanocyte-stimulating hormone-release inhibiting factor

Cat. No. B1582413
CAS RN: 77133-61-0
M. Wt: 447.5 g/mol
InChI Key: SEAGUNDLDLZLLQ-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr0-melanocyte-stimulating hormone-release inhibiting factor (Tyr0-MSH-RIF) is a peptide hormone that is produced in the pituitary gland and released into the bloodstream. It is a member of the melanocortin receptor family and is involved in the regulation of several physiological processes, including body temperature, energy balance, and glucose metabolism. Tyr0-MSH-RIF has been studied extensively in recent years, as it has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Scientific Research Applications

Influence on Depression

The melanocyte-stimulating hormone-release inhibiting hormone, specifically prolyl-leucyl-glycinamide (MRIH-I), has demonstrated potential as an antidepressant. A clinical trial indicated marked improvement in symptoms of mental depression in patients administered with MRIH-I, suggesting its effectiveness in mood regulation and potential as an antidepressant, although these findings are preliminary (Ehrensing & Kastin, 1974).

Role in Pigmentation and Melanoma

The melanocortin 1 receptor (MC1R), influenced by melanocyte-stimulating hormone (MSH), is significant in cutaneous responses to ultraviolet radiation and possibly in melanoma progression. Research has identified specific MC1R variants, like the Asp84Glu variant, as being exclusively present in melanoma cases, suggesting a strong association with the disease and indicating the potential role of MSH-related pathways in melanoma susceptibility and progression (Valverde et al., 1996). Additionally, the D84E variant of the alpha-MSH receptor 1 gene has been associated with earlier onset of cutaneous malignant melanoma, further underscoring the link between MSH signaling and melanoma (F.‐de‐Misa et al., 2008).

Impact on Pigmentation Characteristics

The melanocyte-stimulating hormone receptor (MSHR) system, involving the melanocortin-1 receptor (MC1R) gene, has a pivotal role in human pigmentation. Certain polymorphisms in this gene have been linked to specific pigmentation characteristics, indicating the gene's influence on human pigmentation and its potential association with melanoma risk (Kanetsky et al., 2002).

Therapeutic Implications in Melanoma Treatment

Peptide epitopes derived from the melanocyte differentiation antigen tyrosinase, when used in a vaccine for stage IV melanoma patients, demonstrated induction of a specific T-cell response and limited clinical and immunologic activity. This suggests the potential role of melanocyte-stimulating hormone-release inhibiting factor in the development of therapeutic interventions for melanoma (Scheibenbogen et al., 2000).

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEARKJXFXOBPLB-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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